molecular formula C12H18N4O2 B1408326 Ethyl 1-(6-aminopyridazin-3-yl)piperidine-4-carboxylate CAS No. 1770349-59-1

Ethyl 1-(6-aminopyridazin-3-yl)piperidine-4-carboxylate

Cat. No. B1408326
CAS RN: 1770349-59-1
M. Wt: 250.3 g/mol
InChI Key: PXUPBWBDRDDDSJ-UHFFFAOYSA-N
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Description

“Ethyl 1-(6-aminopyridazin-3-yl)piperidine-4-carboxylate” is a compound that contains a pyridazine ring . The pyridazine ring is characterized by weak basicity, a high dipole moment that subtends π-π stacking interactions, and robust, dual hydrogen-bonding capacity that can be of importance in drug-target interactions . These properties contribute to unique applications in molecular recognition .


Molecular Structure Analysis

The molecular structure of “Ethyl 1-(6-aminopyridazin-3-yl)piperidine-4-carboxylate” includes a pyridazine ring, which is endowed with unique physicochemical properties . The pyridazine ring can render it an attractive heterocycle for drug design .

Scientific Research Applications

Synthesis of Potential Anticancer Agents

Researchers synthesized a series of pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines starting from compounds related to Ethyl 1-(6-aminopyridazin-3-yl)piperidine-4-carboxylate. These compounds were evaluated for their effects on the proliferation and mitotic index of cultured L1210 cells and the survival of mice bearing P388 leukemia, indicating their potential as anticancer agents (Temple et al., 1983).

Antimicrobial Activity Evaluation

New derivatives synthesized from related compounds were screened for antimicrobial activity. The research demonstrated how modifications to the chemical structure could impact the antimicrobial efficacy against various microorganisms, suggesting the potential for developing new antibacterial agents (Patel et al., 2011).

Synthesis of Hybrid Molecules for Biological Activity Investigation

Another study involved the microwave-assisted synthesis of molecules containing ethyl piperazine-1-carboxylate derivatives to investigate their antimicrobial, antilipase, and antiurease activities. This research highlights the compound's role in creating new molecules with potential therapeutic applications (Başoğlu et al., 2013).

Design and Synthesis of Novel Insecticides

Ethyl 1-(6-aminopyridazin-3-yl)piperidine-4-carboxylate related compounds were also explored for the design and synthesis of novel insecticides based on the serotonergic ligand 1-[(4-aminophenyl)ethyl]-4-[3-(trifluoromethyl)phenyl]piperazine (PAPP). This research indicates the potential for developing new insecticides with novel modes of action (Cai et al., 2010).

properties

IUPAC Name

ethyl 1-(6-aminopyridazin-3-yl)piperidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4O2/c1-2-18-12(17)9-5-7-16(8-6-9)11-4-3-10(13)14-15-11/h3-4,9H,2,5-8H2,1H3,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXUPBWBDRDDDSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C2=NN=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-(6-aminopyridazin-3-yl)piperidine-4-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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